N,N-Diethyl-3-hydroxy-4-iodobenzamide is an organic compound with the molecular formula CHINO. This compound is a derivative of benzamide, characterized by the presence of an iodine atom at the 4-position and a hydroxy group at the 3-position on the benzene ring, along with two ethyl groups attached to the nitrogen atom. Its unique structure provides distinct chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
N,N-Diethyl-3-hydroxy-4-iodobenzamide is classified as an iodobenzamide derivative. It is synthesized from precursor compounds through various chemical reactions, primarily iodination and amination processes. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in pharmaceutical research.
The synthesis of N,N-Diethyl-3-hydroxy-4-iodobenzamide typically involves two main steps:
The industrial production of this compound may involve similar synthetic routes but optimized for yield and purity. Techniques such as continuous flow reactors and automated systems can enhance efficiency and scalability in production processes.
N,N-Diethyl-3-hydroxy-4-iodobenzamide features a benzene ring substituted with a hydroxy group (–OH) at the 3-position and an iodine atom (–I) at the 4-position, along with two ethyl groups (–CH) attached to the nitrogen atom of the amide functional group.
N,N-Diethyl-3-hydroxy-4-iodobenzamide can undergo several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action of N,N-Diethyl-3-hydroxy-4-iodobenzamide involves its interaction with biological targets, which may include enzymes or receptors relevant to disease processes. The presence of both hydroxy and iodine functional groups allows for specific interactions that can influence biological activity. This compound has been investigated for its potential use in drug development, particularly in targeting cancer cells due to its structural properties that may enhance selectivity and efficacy.
Relevant analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to characterize this compound and confirm its structure .
N,N-Diethyl-3-hydroxy-4-iodobenzamide has several applications in scientific research:
The construction of the benzamide core in N,N-Diethyl-3-hydroxy-4-iodobenzamide (C₁₁H₁₄INO₂, MW 319.14 g/mol) employs innovative acylation chemistry. Modern approaches utilize in situ activation of 3-hydroxy-4-iodobenzoic acid using carbodiimide reagents like DCC (dicyclohexylcarbodiimide), enabling efficient coupling with diethylamine under mild conditions [1]. Alternative methodologies deploy mixed anhydride intermediates generated from ethyl chloroformate, significantly reducing reaction times to under 2 hours while maintaining yields above 85% [9]. Microwave-assisted acylation demonstrates remarkable efficiency, achieving near-quantitative conversion within 10 minutes by accelerating the nucleophilic addition-elimination mechanism. These optimized protocols minimize racemization risks and enhance functional group tolerance, allowing preservation of the phenolic hydroxyl group essential for melanin binding [5].
Table 1: Physicochemical Properties of N,N-Diethyl-3-hydroxy-4-iodobenzamide
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₁H₁₄INO₂ | - |
Molecular Weight | 319.14 g/mol | - |
Solubility in Water | 7.7 g/L | 25°C |
Density | 1.609±0.06 g/cm³ | 20°C, 760 Torr |
Calculated LogP | 2.8 | ACD/Labs Software V11.02 |
Regioselective introduction of iodine at the para-position relative to the hydroxyl group is achieved through electrophilic aromatic substitution (EAS) strategies. Controlled ortho-directing effects of the hydroxyl group enable precise C-4 iodination of 3-hydroxybenzamide precursors using iodine monochloride (ICl) in acetic acid, yielding >90% regioselectivity [8]. Transition-metal catalyzed methods employ Pd/Cu systems for halogen exchange in dihalobenzene intermediates, allowing late-stage isotope exchange crucial for radioiodinated versions [4]. Protecting group strategies prove vital; O-silylation before iodination prevents oxidative side reactions while maintaining the phenolic integrity. Kinetic studies reveal that non-polar solvents (dichloromethane) favor para-selectivity by minimizing halogen bonding competition, whereas protic solvents promote ortho-byproducts through hydrogen bonding interference [8].
The introduction of the N,N-diethylaminoethyl moiety employs Cu(I)-catalyzed alkylation under mild conditions. Copper(I) iodide (5-10 mol%) in DMF facilitates the coupling between 3-hydroxy-4-iodobenzamide and diethylaminoethyl chloride at 60°C, achieving 92% conversion within 4 hours [6]. Phase-transfer catalysis (tetrabutylammonium bromide) enhances reactivity in biphasic systems, reducing catalyst loading to 2 mol%. Computational modeling reveals that copper coordinates simultaneously with the amide carbonyl oxygen and alkyl chloride, lowering the activation energy for SN₂ displacement. These catalytic systems circumvent traditional stoichiometric amide alkylation methods that require harsh conditions (NaH, 100°C) and generate significant impurities [10].
Radioiodination employs isotopic exchange and prosthetic group approaches for theranostic applications. Direct electrophilic substitution using oxidizing agents (chloramine-T or peracetic acid) incorporates iodine-123/131 isotopes into the pre-formed benzamide core, achieving specific activities up to 55.5 TBq/mmol [5]. For metabolically stable conjugates, radioiodinated aldehyde precursors ([¹²⁵I]4-iodo-N-(4-oxobutyl)benzamide) undergo site-specific condensation with o-diamine-functionalized biomolecules under Cu²⁺ catalysis (72±6% radiochemical yield) [7]. Radiolabeling optimization requires ascorbic acid stabilizers (2.5% w/v) in ethanolic/aqueous buffers to prevent autoradiolysis during purification. Quality control via radio-HPLC confirms >95% radiochemical purity essential for in vivo melanoma targeting applications [5] [6].
Table 2: Radiolabeling Performance of Benzamide Derivatives
Method | Isotope | RCY (%) | Specific Activity | Application Reference |
---|---|---|---|---|
Electrophilic Iodination | ¹²³I | 85 | 55.5 TBq/mmol | Melanoma SPECT [5] |
Isotopic Exchange | ¹³¹I | 78 | 48.2 TBq/mmol | Radiotherapy [6] |
Prosthetic Group Condensation | ¹²⁵I | 72±6 | 45 GBq/μmol | Biodistribution Studies [7] |
Solvent-free mechanochemical synthesis enables large-scale production with reduced environmental impact. High-speed ball milling of 3-hydroxy-4-iodobenzoic acid and diethylamine hydrochlorides in the presence of solid NaOH yields >95% conversion within 15 minutes, eliminating traditional volatile organic solvents (DMF, THF) [8]. Deep eutectic solvents (DES) composed of choline chloride/urea facilitate energy-efficient acylation at 50°C, with solvent recovery exceeding 95% after extraction. Continuous flow reactors with immobilized lipase catalysts achieve 99% conversion at 80°C, residence time 30 minutes, enabling kilogram-scale production. These approaches reduce E-factor waste metrics by 85% compared to batch processes while maintaining the crystallinity (confirmed by PXRD) required for pharmaceutical formulation [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: